molecular formula C21H31N3O3 B7055653 1-[2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one

1-[2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one

Cat. No.: B7055653
M. Wt: 373.5 g/mol
InChI Key: BWBSGYYGVYKNJO-UHFFFAOYSA-N
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Description

1-[2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. The structure of this compound features a piperazine ring substituted with an ethoxyphenyl group and an azepanone moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one typically involves multiple steps:

    Formation of the Piperazine Intermediate:

    Introduction of the Azepanone Moiety:

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for higher yields and purity. This could involve the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the azepanone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one is not fully understood, but it is believed to interact with various molecular targets, including:

    Receptors: It may act as an agonist or antagonist at certain neurotransmitter receptors.

    Enzymes: It could inhibit or activate specific enzymes involved in metabolic pathways.

    Cellular Pathways: It might modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

    1-[2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one: Similar structure with a methoxy group instead of an ethoxy group.

    1-[2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one: Contains a chlorophenyl group, which may alter its pharmacological profile.

Uniqueness: 1-[2-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one is unique due to the presence of the ethoxy group, which can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-2-27-19-9-7-18(8-10-19)16-22-12-14-23(15-13-22)21(26)17-24-11-5-3-4-6-20(24)25/h7-10H,2-6,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBSGYYGVYKNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CN3CCCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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